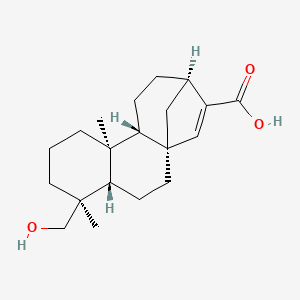![molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7](/img/structure/B1181526.png)
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazolidinone derivatives, including those with thioxo groups, involves the utilization of various chemical synthons and reactions. One approach involves the synthesis of fluorescent oxazole derivatives from chiral isocyanides, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis (Tang & Verkade, 1996). Another method includes the formation of oxazolidinone derivatives via reactions involving stereogenic centers, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Chavda et al., 2006).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring with heteroatoms, contributing to the compound's chemical and physical properties. The study of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate provides insight into the stereochemical relationships within the oxazolidinone framework, revealing the impact of steric interactions on molecular geometry (Hartung et al., 2003).
Chemical Reactions and Properties
Oxazolidinone derivatives participate in a variety of chemical reactions, reflecting their chemical properties. Efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions illustrates the reactivity of these compounds toward carbon dioxide, showcasing their potential in synthetic and green chemistry applications (Xu et al., 2011).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives are influenced by their molecular structure. The crystal structure of certain derivatives provides a basis for understanding the solid-state properties of these compounds, including their melting points, solubility, and crystallinity (Chavda et al., 2006).
Chemical Properties Analysis
The chemical properties of oxazolidinone derivatives, such as reactivity, stability, and functional group transformations, are central to their application in organic synthesis. The synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 through an electrochemical process highlights the compound's reactivity and the potential for green chemistry approaches (Feroci et al., 2005).
科学的研究の応用
Microbial Production of Propanol
Research indicates interest in microbial production processes for propanol, a value-added molecule with potential as a biofuel component or precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions highlight the role of biochemical engineering in advancing renewable resource utilization (T. Walther & J. François, 2016).
Oxazolidinones in Antimicrobial Research
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show promise against resistant gram-positive organisms, with linezolid being a notable example for clinical development. Research into oxazolidinone derivatives continues to seek agents with greater potency and novel activity spectra (D. Diekema & R. Jones, 2000).
VOC Breath Biomarkers in Lung Cancer
Volatile organic compounds (VOCs) in breath analysis, including 1-propanol, are explored as biomarkers for lung cancer diagnosis. The review of scientific publications underscores the potential of breath analysis in lung cancer screening and the need for further research to develop effective diagnostic tools (Yannick Saalberg & M. Wolff, 2016).
Polymeric Biomaterials for Drug Delivery
Research at the Centre for Biomedical and Biomaterials Research in Mauritius focuses on polymeric nanobiomaterials for drug delivery, highlighting the role of advanced polymers in addressing health issues. The development of poly(ester-ether)s and studies on scaffold degradation and cell culture studies point to the importance of material science in medical applications (A. Bhaw-Luximon et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Phosphinyldyne tris(oxy)] tris[3-aminopropyl-2-hydroxy-N,N-dimethyl 1-N -alkyl(C=6~18) trichlorides](/img/no-structure.png)
